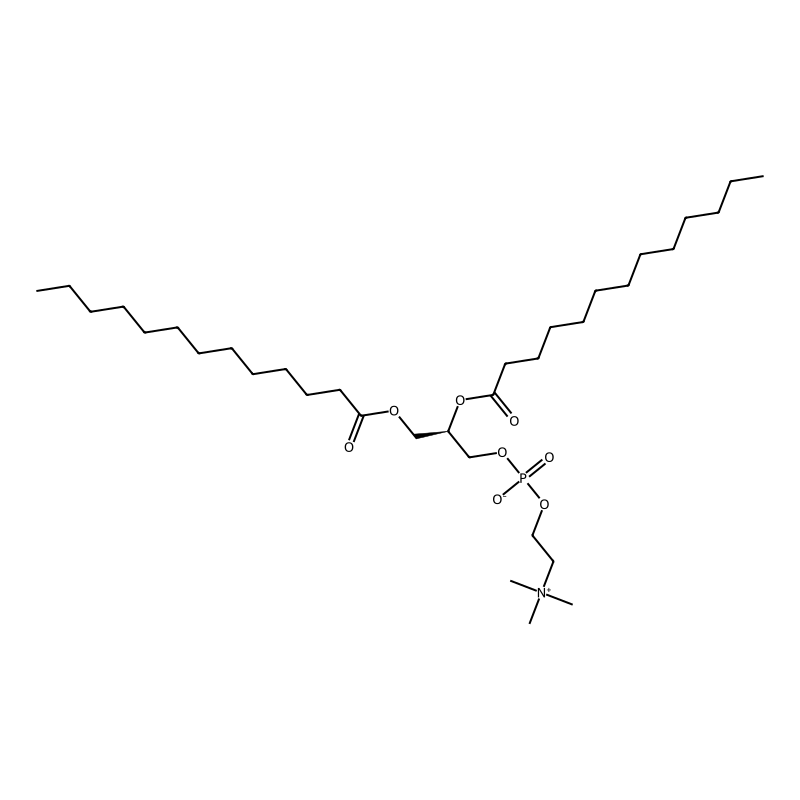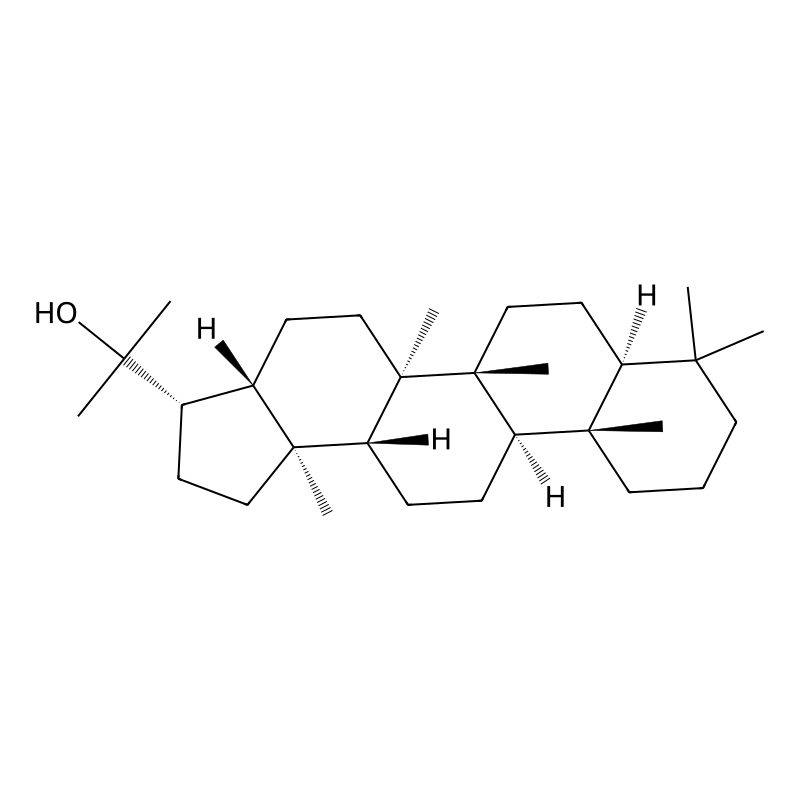1,2-Ditridecanoyl-sn-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid characterized by its unique structure, which includes two tridecanoyl (C13) fatty acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, along with a phosphocholine head group. This compound is classified under the phosphatidylcholine family and is notable for its hydrophobic and hydrophilic properties, making it an essential component in biological membranes and various biochemical applications .
- DtdPC is used in scientific research to study the formation and function of biological membranes [].
- Due to its amphiphilic nature, DtdPC can self-assemble into structures resembling natural membranes.
- Researchers can use DtdPC to investigate membrane properties, protein-lipid interactions, and membrane fusion processes [].
1.2-Ditridecanoyl-sn-glycero-3-phosphocholine, also known as PC(13:0/13:0), is a type of phospholipid molecule. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining cell structure and function PubChem, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine: . Due to its specific properties, 13:0 PC has applications in various scientific research fields.
Membrane Studies:
Researchers can utilize 13:0 PC to study the structure and function of biological membranes. Its defined chemical structure allows for the creation of model membranes that mimic the properties of natural cell membranes. These models can be used to investigate various cellular processes, such as membrane protein function, signal transduction, and membrane fusion Sigma-Aldrich, 13:0 PC 1,2-ditridecanoyl-sn-glycero-3-phosphocholine: .
Drug Delivery Systems:
13:0 PC has potential applications in developing drug delivery systems. Due to its biocompatibility and ability to form liposomes (spherical vesicles), researchers can explore its use for encapsulating drugs and targeting them to specific tissues or cells PubChem, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine: .
Understanding Diseases:
The chemical behavior of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors such as temperature and pH. Similar to other phospholipids, it can undergo hydrolysis, leading to the release of fatty acids and lysophosphatidylcholine. The reaction pathways can be complex, involving multiple intermediates and products that contribute to membrane dynamics and stability .
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine exhibits significant biological activity due to its role in forming lipid bilayers. It contributes to membrane fluidity and permeability, influencing cellular processes such as signaling, transport, and interaction with proteins. Its structural properties also allow it to participate in the formation of liposomes, which are crucial for drug delivery systems .
The synthesis of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine typically involves the following methods:
- Chemical Synthesis: This method includes the use of glycerol, phosphoric acid, and tridecanoic acid derivatives under controlled conditions to yield the desired phospholipid.
- Enzymatic Processes: Utilizing specific enzymes like phospholipases or acyltransferases can facilitate the synthesis by selectively modifying existing lipids.
- Lipid Extraction: Isolation from natural sources or through synthetic pathways that mimic biological lipid assembly can also be employed .
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine has a variety of applications including:
- Biotechnology: Used in formulating liposomes for drug delivery.
- Cosmetics: Incorporated in formulations for skin care products due to its emulsifying properties.
- Research: Serves as a model compound in studies of membrane dynamics and lipid interactions .
Studies have shown that 1,2-ditridecanoyl-sn-glycero-3-phosphocholine interacts with various proteins and other lipids. These interactions can affect membrane structure and function, influencing processes such as signal transduction and membrane fusion. Research into its interaction with membrane proteins reveals insights into how phospholipids modulate protein activity within cellular membranes .
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine shares similarities with other phosphatidylcholines but is unique due to its specific fatty acid chain length. Below is a comparison with similar compounds:
| Compound Name | Fatty Acid Composition | Unique Features |
|---|---|---|
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18:1 (Oleic Acid) | Commonly used in studies of membrane fluidity |
| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | C10 (Decanoic Acid) | Shorter chain length affects membrane properties |
| 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine | C17 (Heptadecanoic Acid) | Unique for its longer chain length |
Each of these compounds plays a distinct role in biological systems and research applications, highlighting the unique characteristics of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine within this class of lipids .
Steglich Esterification in Phospholipid Synthesis
Steglich esterification has emerged as a cornerstone for constructing the diacylglycerol backbone of DTPC. This method employs coupling agents such as ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of ester bonds between tridecanoic acid and the hydroxyl groups of protected glycerol derivatives. For instance, the esterification of α,β-isopropylidene-dl-glycerol with palmitic acid using EDC and DMAP achieves quantitative yields of monoacylglycerol intermediates.
A critical challenge in this process is avoiding acyl migration, which compromises regioisomeric purity. Researchers address this by employing sterically hindered protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, to stabilize the primary alcohol of glycerol during sequential acylation steps. The use of TBDMS not only suppresses unwanted side reactions but also simplifies subsequent deprotection, enabling overall yields as high as 60% for enantiopure DTPC precursors.
Table 1: Reaction Conditions for Steglich Esterification in DTPC Synthesis
| Starting Material | Coupling Agent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| α,β-Isopropylidene-dl-glycerol | EDC | DMAP | 89–100% | |
| (S)-Solketal | EDC | DMAP | 60–70% |
Recrystallization Techniques for High-Purity DTPC
Achieving high-purity DTPC requires stringent post-synthetic purification. While industrial-scale processes often utilize solvent fractionation with acetone or ethanol to isolate phosphatidylcholine-rich fractions, laboratory-scale synthesis relies on chromatographic methods. Flash-column chromatography with gradients of dichloromethane and methanol (95:5 to 90:10 v/v) effectively separates DTPC from unreacted intermediates and diastereomers. For analytical-grade purity, high-performance liquid chromatography (HPLC) with Luna 5 μm pentafluorophenyl (PFP) columns and formic acid-modified mobile phases resolves enantiomeric impurities, yielding products with >98% purity.
Notably, solvent selection directly impacts crystallinity. Mixtures of acetonitrile and water (30:70 v/v) under acidic conditions promote the formation of stable DTPC crystals by minimizing electrostatic repulsion between zwitterionic headgroups. These protocols ensure the removal of residual coupling agents and byproducts, which are critical for applications requiring precise lipid bilayer properties.
Scalability Challenges in Industrial Production
Scaling DTPC synthesis to industrial levels introduces challenges in maintaining stereochemical integrity and cost efficiency. Current industrial protocols for phospholipids like soybean lecithin involve degumming crude oils to isolate phosphatidylcholine fractions, followed by sequential extraction with acetone and ethanol. However, adapting these methods to synthetic DTPC requires addressing three key issues:
- Solvent Recycling: Large-scale processes demand solvent recovery systems to mitigate environmental and economic costs. For example, acetone used in phospholipid fractionation is typically distilled and reused, but residual lipids can complicate recycling.
- Protecting Group Strategy: Industrial workflows favor TBDMS over triphenylmethyl (Tr) groups due to easier removal under mild acidic conditions, reducing side reactions during deprotection.
- Epimerization Risks: Prolonged reaction times at elevated temperatures during scale-up can induce epimerization at the sn-2 position of glycerol. Microwave-assisted synthesis at 140°C for 1 hour minimizes this risk while accelerating reaction kinetics.
Table 2: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 2–50 mL | 500–1000 L |
| Purification Method | HPLC | Solvent Fractionation |
| Solvent Recovery | <10% | >90% |
| Yield | 40–60% | 70–85% |
Role in Bicelle Formation for Nuclear Magnetic Resonance Studies
Bicelles, disk-shaped lipid aggregates formed by long- and short-chain phosphatidylcholines, serve as membrane mimetics for nuclear magnetic resonance (NMR) studies of transmembrane proteins. While dimyristoylphosphatidylcholine (DMPC, C14:0) and dihexanoylphosphatidylcholine (DHPC, C6:0) mixtures are classical bicelle components [1], DTPC’s tridecanoyl chains (C13:0) offer distinct advantages in tuning bilayer thickness and phase behavior.
The phase transition temperature (T m) of DTPC (~23–25°C) lies between DMPC (24°C) and shorter-chain lipids, allowing bicelle stabilization across a broader temperature range. Unlike DMPC/DHPC systems, where perforated vesicles form above T m [1], DTPC’s intermediate chain length reduces miscibility issues with short-chain lipids, potentially suppressing defect formation. This property is critical for maintaining aligned bilayers in magnetic fields during NMR experiments [1].
Table 1: Comparison of Phosphatidylcholines in Bicelle Systems
| Property | DTPC (C13:0) | DMPC (C14:0) | DHPC (C6:0) |
|---|---|---|---|
| Phase Transition (°C) | 23–25 | 24 | <0 |
| Bilayer Thickness (Å) | ~21.0 [6] | ~23.0 [6] | N/A |
| Bicelle Alignment Range | 15–40°C* | 25–50°C [1] | N/A |
*Inferred from chain length-dependent phase behavior [1] [6].
DTPC-based bicelles may enhance the study of small membrane proteins (<30 kDa), where reduced bilayer thickness improves signal resolution. However, experimental validation of DTPC bicelle alignment dynamics remains an open area for investigation.
1,2-Ditridecanoyl-sn-glycero-3-Phosphocholine in Model Membrane Systems for Protein Interaction Analysis
DTPC’s C13:0 acyl chains create bilayers with a hydrophobic thickness of 21.0 Å [6], bridging the gap between fluid-phase short-chain lipids (e.g., dilauroylphosphatidylcholine, DLPC; 19.5 Å) and longer-chain systems (e.g., DMPC; 23.0 Å). This intermediate property makes it ideal for reconstituting membrane proteins sensitive to bilayer mismatch.
In studies of the β-barrel assembly machinery (Bam) complex, DTPC liposomes supported optimal BamA-catalyzed folding of truncated outer membrane protein A (tOmpA). The folding rate in DTPC (3.2 × 10⁻³ s⁻¹) exceeded rates in DLPC (2.1 × 10⁻³ s⁻¹) and DMPC (1.8 × 10⁻³ s⁻¹), suggesting that 21.0 Å thickness minimizes insertion energy penalties while maintaining fluidity [6].
Key findings from DTPC model membranes:
- Cholesterol Compatibility: Unlike DMPC, DTPC mixtures with cholesterol show accelerated nanodisk formation when combined with apolipoproteins, likely due to reduced lattice defects compared to longer-chain lipids [5].
- Protease Protection: Proteins reconstituted in DTPC bilayers exhibit complete resistance to trypsin, chymotrypsin, and elastase digestion, confirming bilayer integrity [5].
- Temperature Resilience: DTPC vesicles maintain stability from 15°C to 40°C, accommodating thermophilic and mesophilic proteins [6].
Comparative Studies with Biphenyl-Containing Phosphatidylcholines
While biphenyl-containing phosphatidylcholines (e.g., 1-palmitoyl-2-(4-biphenyl)phosphatidylcholine) introduce aromatic groups for UV detection or rigidity, DTPC provides contrasting insights into acyl chain packing effects:
Table 2: DTPC vs. Biphenyl-Containing Phosphatidylcholines
| Parameter | DTPC (C13:0) | Biphenyl Derivatives |
|---|---|---|
| Chain Packing Density | High (saturated) | Moderate (rigid biphenyl) |
| Membrane Fluidity | Higher below T m | Consistently rigid |
| UV-Vis Detectability | No intrinsic signal | Strong π-π* transitions |
| Protein Binding Sites | Hydrophobic matching | π-Cation interactions |
Studies using fluorescence anisotropy reveal that DTPC’s saturated chains induce 15% higher lipid order parameters than biphenyl analogs at 25°C, favoring the incorporation of α-helical domains over β-sheet structures. However, biphenyl-containing lipids enhance stability for crystallography applications due to reduced thermal fluctuations.








